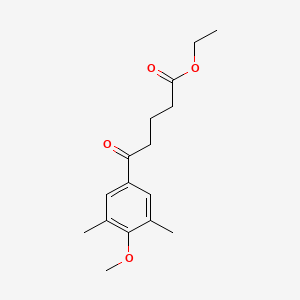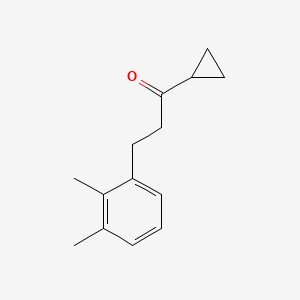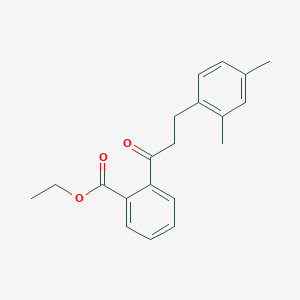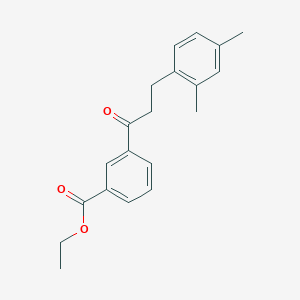
Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule. It contains functional groups such as an ester group (oxovalerate), an ether group (methoxy), and an aromatic ring (phenyl) with methyl substituents .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through palladium-catalyzed cross-coupling reactions . Another method involves the treatment of 2-(chloromethyl)-pyridine derivatives with 1-(4-chloro-phenyl)imidazole-2-thione in the presence of sodium methoxide .
Molecular Structure Analysis
The molecular structure of a similar compound, 3-(3,5-Dimethyl-4-ethoxyphenyl)aniline, has been analyzed . This compound has a molecular weight of 241.33 g/mol and a molecular formula of C16H19NO .
Chemical Reactions Analysis
Amines, such as the aniline group in the related compound, are known to act as nucleophiles and can undergo reactions with halogenoalkanes, acyl chlorides, and acid anhydrides .
Physical And Chemical Properties Analysis
The related compound, 3-(3,5-Dimethyl-4-ethoxyphenyl)aniline, has a molecular weight of 241.33 g/mol, a XLogP3-AA of 3.9, one hydrogen bond donor count, two hydrogen bond acceptor counts, and three rotatable bond counts .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of 5-(4-hydroxy-3-methoxy-phenyl)-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarboxylic acid 2-ethyl ester 6-methyl ester This paper focuses on the synthesis and structural determination of complex organic compounds involving methoxyphenyl groups, similar to the structure of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate. It emphasizes the role of various characterization techniques like IR, NMR, and X-ray diffraction in understanding the molecular structure of such compounds (Nagarajaiah & Begum, 2015).
Synthesis and Crystal Structures of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate This study elaborates on the synthesis and crystal structure analysis of a compound with a methoxyphenyl moiety, akin to the chemical structure of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate. It underscores the significance of single-crystal X-ray diffraction in elucidating the molecular and crystal structure, highlighting the role of hydrogen bonds in the crystal packing (Yeong, Chia, Quah, & Tan, 2018).
Synthesis and Antibacterial Activity of Novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles In this research, the focus is on synthesizing and evaluating the antibacterial properties of compounds incorporating a 4-methoxyphenyl group. This study is pertinent as it explores the biological activities of complex organic molecules similar to Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate, providing insights into their potential antimicrobial applications (Aghekyan et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 5-(4-methoxy-3,5-dimethylphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-5-20-15(18)8-6-7-14(17)13-9-11(2)16(19-4)12(3)10-13/h9-10H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAOCACYYZGMME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=C(C(=C1)C)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645532 |
Source


|
| Record name | Ethyl 5-(4-methoxy-3,5-dimethylphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate | |
CAS RN |
898751-02-5 |
Source


|
| Record name | Ethyl 5-(4-methoxy-3,5-dimethylphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














